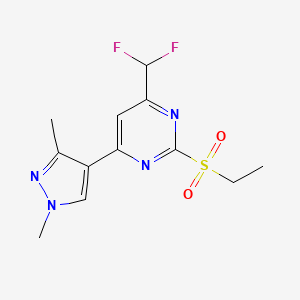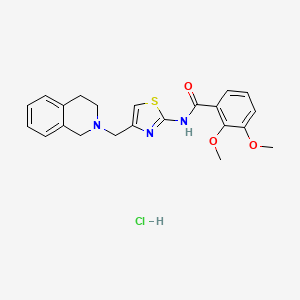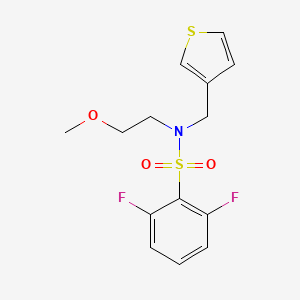![molecular formula C17H17FN4O4S B2892007 2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251576-80-3](/img/structure/B2892007.png)
2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[4,3-a]pyridin-3 class of compounds is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3 compounds involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding complexes .Molecular Structure Analysis
The molecular structure of these compounds was analyzed by X-ray diffractometry and spectroscopic techniques .Chemical Reactions Analysis
The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding complexes .Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of derivatives related to 1,2,4-triazoles, highlighting their intermolecular interactions and structural analysis. For instance, studies involving the synthesis of biologically active 1,2,4-triazole derivatives have provided insights into their crystal structures and intermolecular interactions. These interactions include various types such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, crucial for understanding the compound's behavior in solid states and its potential applications in crystal engineering and pharmaceutical development (Shukla et al., 2014).
Antimicrobial Activities
Several studies have synthesized novel 1,2,4-triazole derivatives, testing them for antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activities of these compounds have been a significant area of research, contributing to the search for new therapeutic options against resistant strains (Bektaş et al., 2007).
Pharmacophore Development
Research on 1,2,4-triazolo[1,5-a]pyridine derivatives has also contributed to pharmacophore development, highlighting how substituents at specific positions influence the compound's properties and interactions. This research is valuable for pharmaceutical development, aiding in the design of compounds with desired biological activities by understanding the structural features responsible for such activities (Chai et al., 2019).
Anticonvulsant and Analgesic Agents
Further studies have extended into evaluating the anticonvulsant and analgesic properties of certain derivatives. These studies involve synthesizing and screening compounds for potential anti-inflammatory and analgesic activity, providing a foundation for developing new therapeutic agents in treating seizure disorders and pain management (Farag et al., 2012).
Antioxidant Properties
Additionally, derivatives incorporating the 1,2,4-triazine motifs have been investigated for their antioxidant properties, indicating the potential for developing compounds with antioxidant capabilities. Such studies contribute to understanding the structural requirements for effective antioxidant activity, aiding in the design of compounds that can combat oxidative stress-related diseases (Lolak et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKRDSUWUGZGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)



![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)

